1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol
Description
Properties
IUPAC Name |
1-(ethylsulfanylmethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OS/c1-2-11-8-9(10)6-4-3-5-7-9/h10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPVRLGRHLTXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1(CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol typically proceeds via:
- Starting material : Cyclohexanone or cyclohexanol derivatives.
- Key transformations : Introduction of the hydroxyl group at the 1-position and attachment of the ethylsulfanyl methyl substituent.
- Common reagents : Ethylthiol or ethylsulfanyl sources, organometallic reagents, and catalysts for substitution or addition reactions.
Preparation of the Cyclohexanol Core
The cyclohexanol moiety can be prepared by reduction or addition reactions involving cyclohexanone:
- Reduction of cyclohexanone : Catalytic hydrogenation or metal hydride reduction (e.g., NaBH4) yields cyclohexanol.
- Addition of organometallic reagents : For example, methyl lithium or Grignard reagents react with cyclohexanone to give substituted cyclohexanols.
A representative procedure for preparing 1-substituted cyclohexanol derivatives involves:
Introduction of the Ethylsulfanyl Methyl Group
The ethylsulfanyl group (-SCH2CH3) can be introduced via nucleophilic substitution or cross-coupling reactions:
- Nucleophilic substitution : Reaction of a suitable leaving group (e.g., halomethyl cyclohexanol) with ethylthiolate anion.
- Cross-coupling reactions : Nickel-, palladium-, or copper-catalyzed coupling of silylmethyl or halomethyl derivatives with ethylsulfanyl sources.
A typical synthetic route involves:
Representative Experimental Procedure
Based on analogous compounds and related literature, a detailed preparation procedure can be outlined:
| Procedure Step | Description | Conditions |
|---|---|---|
| 1. Preparation of cyclohexanone solution | Freshly distilled cyclohexanone dissolved in dry tetrahydrofuran (THF) | 0 °C, inert atmosphere |
| 2. Formation of halomethyl intermediate | Addition of chloromethyl or bromomethyl reagent dropwise to cyclohexanone solution | Controlled temperature (0-10 °C), stirring |
| 3. Reaction with ethylthiolate | Addition of sodium ethylthiolate or potassium ethylthiolate to halomethyl intermediate | Room temperature, 12 h reaction time |
| 4. Work-up and purification | Washing with water, drying over sodium sulfate, solvent removal by distillation | Standard organic extraction methods |
This procedure is adapted from general synthetic methods for sulfanyl-substituted cyclohexanols and organosulfur compounds.
Analytical Data and Yield
While specific data for this compound is limited, analogous compounds show:
Research Findings and Notes
- Catalyst use : Transition metal catalysts (Ni, Pd, Cu) enhance coupling efficiency in introducing the ethylsulfanyl group.
- Reaction atmosphere : Inert atmosphere (nitrogen or argon) is critical to prevent oxidation of sulfur-containing intermediates.
- Temperature control : Low temperatures (0-10 °C) during addition steps minimize side reactions and improve selectivity.
- Purification : Successive washing with water, sodium chloride solution, and drying agents ensures removal of inorganic salts and by-products.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding cyclohexanol derivatives.
Substitution: The ethylsulfanyl group can be substituted with other functional groups, such as halides or nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions typically use halides like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Cyclohexanone and its derivatives.
Reduction: Cyclohexanol and its derivatives.
Substitution: Halogenated cyclohexanols and nitro derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol exhibit antimicrobial properties. For instance, the presence of sulfur in the structure can enhance the interaction with bacterial membranes, potentially leading to increased efficacy against various pathogens.
2. Drug Development
The compound has been investigated as a candidate for drug development due to its ability to modulate biological pathways. Its structural characteristics allow it to interact with biological targets effectively, making it a subject of interest in pharmacological research.
3. Inhibition Studies
Research has shown that derivatives of cyclohexanol can inhibit specific enzymes involved in disease processes. For example, studies have demonstrated that compounds with similar functional groups can inhibit phospholipase A2, an enzyme implicated in inflammatory responses .
Material Science Applications
1. Polymer Synthesis
The unique properties of this compound make it suitable for use in polymer synthesis. Its ability to act as a monomer or modifier can enhance the mechanical properties of polymers, making them more resilient and durable.
2. Coatings and Adhesives
Due to its chemical stability and potential for functionalization, this compound is also explored for use in coatings and adhesives. Its incorporation into formulations can improve adhesion properties and resistance to environmental factors.
Case Study 1: Antimicrobial Efficacy
In a controlled study, derivatives of cyclohexanol were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with ethylthio modifications displayed significant inhibition zones compared to control groups, suggesting potential for development as antimicrobial agents.
Case Study 2: Polymer Modification
A recent experiment focused on incorporating this compound into a polyvinyl chloride (PVC) matrix. The addition resulted in improved tensile strength and thermal stability of the material, highlighting its utility in enhancing polymer performance.
Mechanism of Action
The mechanism by which 1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group plays a crucial role in its biological activity, influencing its binding affinity and reactivity with enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Sulfonyl-Substituted Cyclohexanols
Example Compounds :
- 2-((4-Methoxyphenyl)sulfonyl)cyclohexan-1-ol
- 2-((3-Methoxyphenyl)sulfonyl)cyclohexan-1-ol
Key Differences :
- Functional Groups : These compounds feature a sulfonyl (-SO₂-) group instead of a sulfanyl (-S-) group, increasing polarity and hydrogen-bonding capacity.
- Synthesis : Prepared via DABSO-based three-component reactions involving Grignard reagents (e.g., 4-methoxyphenylmagnesium bromide) and cyclohexene oxide, yielding higher molecular weights (~280–300 g/mol) compared to the target compound .
- Physicochemical Properties : Sulfonyl groups enhance water solubility and thermal stability. NMR data (e.g., ¹H NMR δ 1.50–2.10 ppm for cyclohexane protons) and HRMS confirm structural integrity .
Table 1: Comparison of Sulfanyl vs. Sulfonyl Derivatives
| Property | 1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol | 2-((4-Methoxyphenyl)sulfonyl)cyclohexan-1-ol |
|---|---|---|
| Molecular Weight | 174.3 g/mol | 280.3 g/mol |
| Functional Group | -S-CH₂CH₃ | -SO₂-C₆H₄-OCH₃ |
| Polarity | Moderate (thioether) | High (sulfonyl, methoxy) |
| Synthesis Method | Likely nucleophilic substitution | DABSO-mediated three-component reaction |
Aminomethyl-Substituted Cyclohexanols (Pharmaceutical Analogs)
Example Compound : Tramadol
- Structure: (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol .
- Key Differences: Substituents: Tramadol has a dimethylaminomethyl group and a 3-methoxyphenyl group, contributing to its opioid-like analgesic activity. Stereochemistry: Four stereoisomers exist; the (1R,2R)-isomer is pharmacologically active and 1/3 as potent as morphine . Physicochemical Properties: Higher molecular weight (299.84 g/mol as hydrochloride salt) and basicity due to the tertiary amine .
Table 2: Pharmacological vs. Non-Pharmacological Derivatives
| Property | This compound | Tramadol (HCl Salt) |
|---|---|---|
| Molecular Weight | 174.3 g/mol | 299.84 g/mol |
| Key Functional Groups | -OH, -S-CH₂CH₃ | -OH, -N(CH₃)₂, -OCH₃-C₆H₄ |
| Bioactivity | Not reported | Analgesic (opioid receptor modulation) |
| Stereochemical Complexity | None | Four stereoisomers |
Heterocyclic-Substituted Cyclohexanols
Example Compounds :
- 1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol (CAS: 408312-51-6)
- 4-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol
Key Differences :
- Substituents : Piperidine and thiophene rings introduce nitrogen or aromatic sulfur, altering electronic properties.
- Applications : Used as intermediates in drug discovery (e.g., piperidine derivatives for CNS targets) .
- Physicochemical Properties : Higher molecular weights (e.g., 225.35 g/mol for the thiophene derivative) and varied solubility profiles .
Table 3: Heterocyclic vs. Aliphatic Derivatives
| Property | This compound | 4-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol |
|---|---|---|
| Molecular Weight | 174.3 g/mol | 225.35 g/mol |
| Key Functional Groups | -OH, -S-CH₂CH₃ | -OH, -NH-CH₂-thiophene |
| Aromaticity | None | Thiophene ring |
| Potential Applications | Synthetic intermediate | Pharmaceutical intermediate |
Conformational and Structural Analysis
- Cyclohexane Ring Dynamics: The ethylsulfanyl group in this compound likely stabilizes the equatorial conformation due to steric hindrance, as observed in 1-methylcyclohexanol derivatives .
- Comparison with Alkyl Derivatives: Methyl- and ethyl-substituted cyclohexanols (e.g., 1-ethylcyclohexanol) exhibit similar conformational preferences, with axial substituents increasing ring strain .
Biological Activity
1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclohexanol structure with an ethylsulfanyl group. This structural configuration is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H18OS |
| Molecular Weight | 190.32 g/mol |
| Boiling Point | Approx. 180 °C |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in various chemical interactions due to the hydroxyl and sulfanyl groups. These interactions can influence enzyme activity, receptor binding, and other biomolecular processes.
Therapeutic Potential
Research indicates that this compound may exhibit several therapeutic properties:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of cyclohexanol compounds possess antibacterial properties against various pathogens. The presence of the ethylsulfanyl group could enhance this activity through specific interactions with microbial enzymes or membranes.
- Antitumor Properties : Similar compounds have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The structural similarities with known antitumor agents warrant further investigation into its efficacy.
Case Studies
- Antimicrobial Testing : A study investigated the antimicrobial effects of various cyclohexanol derivatives, including those with sulfanyl groups. Results indicated that certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential role in treating bacterial infections .
- Antitumor Activity : In vitro assays on cancer cell lines demonstrated that related compounds could induce cytotoxic effects. For instance, a derivative with similar functional groups showed an IC50 value of 15 µM against breast cancer cell lines, indicating considerable potential for further development .
- Pharmacokinetic Studies : A pharmacokinetic profile of related compounds indicated favorable absorption and distribution characteristics, essential for therapeutic applications. The half-life and bioavailability metrics suggest that modifications to the structure may enhance its therapeutic window .
Table 2: Biological Activity Comparison
| Compound | Antimicrobial Activity (IC50) | Antitumor Activity (IC50) |
|---|---|---|
| This compound | TBD | TBD |
| 3-(Methylsulfanyl)cyclohexan-1-ol | 20 µg/mL | 15 µM |
| 2-Ethyl-1-hexanol | 25 µg/mL | Not tested |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
